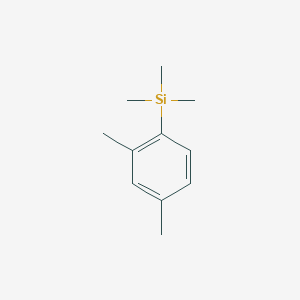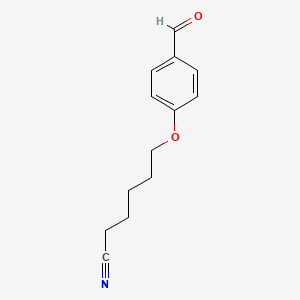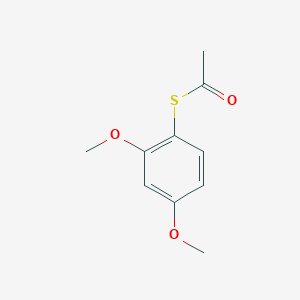
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a hydroxy group at the fourth position of the piperidine ring and a trifluorophenyl group attached to the same carbon The iso-propyl group is attached to the nitrogen atom of the piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine typically involves the following steps:
-
Formation of the Piperidine Ring: : The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors. One common method involves the reaction of a suitable amine with a ketone or aldehyde under acidic or basic conditions to form the piperidine ring.
-
Introduction of the Trifluorophenyl Group: : The trifluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a suitable trifluorophenyl halide with the piperidine ring under basic conditions.
-
Introduction of the Hydroxy Group: : The hydroxy group can be introduced through a hydroxylation reaction. This can be achieved by treating the piperidine derivative with an oxidizing agent such as hydrogen peroxide or a peracid.
-
Introduction of the Iso-Propyl Group: : The iso-propyl group can be introduced through an alkylation reaction. This involves the reaction of the piperidine derivative with an iso-propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can undergo various types of chemical reactions, including:
-
Oxidation: : The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
-
Reduction: : The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Substitution: : The trifluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Trifluorophenyl halides, amines, thiols.
Major Products Formed
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxy derivative.
Substitution: Formation of substituted trifluorophenyl derivatives.
科学的研究の応用
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine has several scientific research applications, including:
-
Medicinal Chemistry: : This compound can be used as a building block for the synthesis of pharmaceutical agents. Its unique structure allows for the exploration of new drug candidates with potential therapeutic effects.
-
Organic Synthesis: : The compound can be used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.
-
Biological Studies: : The compound can be used in biological studies to investigate its effects on various biological systems. This can include studies on its potential as an enzyme inhibitor or receptor agonist/antagonist.
-
Industrial Applications: : The compound can be used in the development of new materials and chemicals for industrial applications. Its unique properties can be exploited for the synthesis of specialty chemicals and advanced materials.
作用機序
The mechanism of action of 4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine involves its interaction with specific molecular targets and pathways. The hydroxy group and trifluorophenyl group play a crucial role in its binding to target proteins or enzymes. The iso-propyl group may influence the compound’s lipophilicity and membrane permeability, affecting its overall bioactivity.
Molecular Targets and Pathways
Enzyme Inhibition: The compound may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate binding.
Receptor Modulation: The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
類似化合物との比較
4-Hydroxy-4-(3,4,5-trifluorophenyl)-1-iso-propylpiperidine can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
-
4-Hydroxy-4-(3-methoxyphenyl)-1-iso-propylpiperidine: : This compound has a methoxy group instead of a trifluorophenyl group, which may result in different chemical and biological properties.
-
4-Hydroxy-4-(3,4-difluorophenyl)-1-iso-propylpiperidine: : This compound has a difluorophenyl group instead of a trifluorophenyl group, which may affect its reactivity and bioactivity.
-
4-Hydroxy-4-(3-chlorophenyl)-1-iso-propylpiperidine: : This compound has a chlorophenyl group instead of a trifluorophenyl group, which may influence its chemical stability and biological interactions.
The presence of the trifluorophenyl group in this compound imparts unique properties, such as increased lipophilicity and potential for stronger interactions with biological targets, making it a valuable compound for various applications.
特性
IUPAC Name |
1-propan-2-yl-4-(3,4,5-trifluorophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO/c1-9(2)18-5-3-14(19,4-6-18)10-7-11(15)13(17)12(16)8-10/h7-9,19H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDRQNHOJZNLBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)(C2=CC(=C(C(=C2)F)F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(1,3-Dioxolan-2-yl)ethoxy]-4-methoxybenzaldehyde](/img/structure/B7993674.png)


![3-[(4-Fluorophenyl)methoxy]benzotrifluoride](/img/structure/B7993702.png)

![1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7993720.png)







